6-n-Heptylmercaptopurine
Overview
Description
Scientific Research Applications
6-n-Heptylmercaptopurine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It is studied for its potential effects on cellular processes and DNA synthesis.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent, similar to mercaptopurine.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Target of Action
6-n-Heptylmercaptopurine, also known as 6-(Heptylthio)-1H-purine or 6-heptylsulfanyl-7H-purine, is a purine analogue . Its primary targets are enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and thiopurine S-methyltransferase . These enzymes play crucial roles in nucleic acid synthesis and cell proliferation .
Mode of Action
This compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) . This inhibition disrupts purine nucleotide synthesis, leading to a decrease in DNA and RNA synthesis and cell proliferation .
Biochemical Pathways
The compound affects the purine salvage pathway, where it inhibits the conversion of IMP to XMP . This inhibition disrupts the synthesis of guanine nucleotides, which are essential components of DNA and RNA . The downstream effect is a decrease in cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Mercaptopurine, a related compound, has a bioavailability of 5 to 37% and is metabolized by xanthine oxidase . Its elimination half-life is 60 to 120 minutes, but it’s longer for its active metabolites . It is excreted through the kidneys . These properties may impact the bioavailability and efficacy of this compound.
Result of Action
The primary result of this compound’s action is a decrease in cell proliferation due to the disruption of nucleic acid synthesis . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, genetic variations in enzymes such as TPMT can affect the compound’s metabolism and the risk of side effects . The compound is a solid and should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
6-n-Heptylmercaptopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an analogue of the purine bases adenine and hypoxanthine . The compound’s ability to metabolize into the desired therapeutic product, 6-thioguanine nucleotide (6-TGN), is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It interferes with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis . This leads to the death of rapidly proliferating cells, especially malignant ones .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with nucleic acid synthesis by inhibiting purine metabolism . It inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This alters the synthesis and function of RNA and DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Certain individuals, referred to as ‘shunters,’ preferentially generate high levels of 6-MMPN resulting in decreased production of 6-TGN . Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The initial metabolism of 6-MP occurs along the competing routes catalyzed by thiopurine methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine phosphoribosyltransferase (HPRT) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-n-Heptylmercaptopurine typically involves the alkylation of mercaptopurine with heptyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-n-Heptylmercaptopurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases such as potassium carbonate (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives .
Comparison with Similar Compounds
Similar Compounds
Mercaptopurine: A well-known antineoplastic agent used in leukemia treatment.
Thioguanine: Another purine analog used in cancer therapy.
Azathioprine: An immunosuppressive drug that is metabolized to mercaptopurine.
Uniqueness
6-n-Heptylmercaptopurine is unique due to its heptyl group, which may confer different pharmacokinetic properties and potentially improved efficacy or reduced toxicity compared to its parent compound, mercaptopurine .
Properties
IUPAC Name |
6-heptylsulfanyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDBPAFRPBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232243 | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83277-80-9 | |
Record name | 6-(Heptylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83277-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine, 6-(heptylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(heptylthio)-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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